Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, an oxadiazole ring, and an ethyl ester functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with the oxadiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxadiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,5-trimethoxyphenyl acetate: Similar in structure but lacks the oxadiazole ring.
3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but differs in the functional groups attached.
2-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole: Similar oxadiazole ring but different substituents.
Uniqueness
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is unique due to the combination of the 3,4,5-trimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Properties
CAS No. |
67572-44-5 |
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Molecular Formula |
C15H18N2O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H18N2O6S/c1-5-22-12(18)8-24-15-17-16-14(23-15)9-6-10(19-2)13(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3 |
InChI Key |
LINLQDZQRPQVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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